Superior 2-Hour Pain-Free Response vs. Sumatriptan 100 mg: Direct Head-to-Head Clinical Trial Data
In a direct head-to-head randomized controlled trial, rizatriptan 10 mg demonstrated a higher 2-hour pain-free response compared to sumatriptan 100 mg. The proportion of patients achieving pain freedom at 2 hours was 40% for rizatriptan 10 mg versus 33% for sumatriptan 100 mg (p=0.019) [1]. This 7-percentage-point absolute difference represents a 21% relative increase in pain-free response with rizatriptan. Additionally, a retrospective analysis of five double-blind trials confirmed these findings, showing rizatriptan 10 mg pain-free rates of 40% compared to sumatriptan 100 mg at 33% (p=0.019), sumatriptan 50 mg at 35% (p=0.009), and sumatriptan 25 mg at 27% (p<0.001) [2].
| Evidence Dimension | Percentage of patients pain-free at 2 hours post-dose |
|---|---|
| Target Compound Data | 40% (rizatriptan 10 mg) |
| Comparator Or Baseline | 33% (sumatriptan 100 mg) |
| Quantified Difference | Absolute difference: +7%; Relative increase: +21%; p=0.019 |
| Conditions | Randomized, double-blind, placebo-controlled trial; moderate/severe migraine; n=772 (rizatriptan vs. sumatriptan 100 mg comparison) |
Why This Matters
Higher 2-hour pain-free rate directly correlates with improved patient outcomes and can influence procurement decisions for acute migraine therapies requiring rapid, complete symptom resolution.
- [1] Tfelt-Hansen P, et al. Rizatriptan vs sumatriptan in the acute treatment of migraine. JAMA Neurol. 1998;55(11):1507-1511. (Data from 10 mg rizatriptan vs 100 mg sumatriptan comparison). View Source
- [2] Adelman JU, et al. Comparison of rizatriptan and other triptans on stringent measures of efficacy. Neurology. 2001;57(8):1377-1383. View Source
